REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][N:8](C3N=C(N4CCOCC4)C4N=CN=C(N(CC5C=CC=CC=5)C)C=4N=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.ClC1N=C(N2CCOCC2)C2N=CN=C(N(CC3C=CC=CC=3)C)C=2N=1>>[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1
|
Name
|
2-(8-aza-1,4-dioxaspiro[4,5]decan-8-yl)-8-(N-benzyl-N-methyl-amino) -4-morpholino-pyrimido [5,4-d]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCN(CC2)C=2N=C(C1=C(N2)C(=NC=N1)N(C)CC1=CC=CC=C1)N1CCOCC1
|
Name
|
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C(=NC=N2)N(C)CC2=CC=CC=C2)N2CCOCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |